molecular formula C14H26 B14459038 6-Ethenyl-2,6-dimethyldec-2-ene CAS No. 69747-29-1

6-Ethenyl-2,6-dimethyldec-2-ene

Cat. No.: B14459038
CAS No.: 69747-29-1
M. Wt: 194.36 g/mol
InChI Key: BGCZUMSMXAQFDH-UHFFFAOYSA-N
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Description

6-Ethenyl-2,6-dimethyldec-2-ene is an organic compound with the molecular formula C12H22. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. This compound is known for its unique structure, which includes an ethenyl group and two methyl groups attached to a decene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethenyl-2,6-dimethyldec-2-ene can be achieved through various methods. One common approach involves the use of alkenylation reactions, where an ethenyl group is introduced to a pre-existing decene structure. This can be done using reagents such as vinyl magnesium bromide in the presence of a catalyst like palladium.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale alkenylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Ethenyl-2,6-dimethyldec-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.

    Substitution: The ethenyl group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.

    Substitution: Halogenation reactions using halogens like chlorine (Cl2) or bromine (Br2) are frequently employed.

Major Products Formed

    Oxidation: Epoxides and alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated alkenes.

Scientific Research Applications

6-Ethenyl-2,6-dimethyldec-2-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially in designing new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6-ethenyl-2,6-dimethyldec-2-ene involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyloct-2-ene: Similar in structure but with a shorter carbon chain.

    6-Ethenyl-2,6-dimethylundec-2-ene: Similar structure with an additional carbon atom in the chain.

    2,6-Dimethyl-7-octen-2-ol: Contains a hydroxyl group instead of an ethenyl group.

Uniqueness

6-Ethenyl-2,6-dimethyldec-2-ene stands out due to its specific combination of functional groups and carbon chain length, which confer unique chemical and physical properties. These properties make it particularly valuable in various applications, from organic synthesis to industrial production.

Properties

CAS No.

69747-29-1

Molecular Formula

C14H26

Molecular Weight

194.36 g/mol

IUPAC Name

6-ethenyl-2,6-dimethyldec-2-ene

InChI

InChI=1S/C14H26/c1-6-8-11-14(5,7-2)12-9-10-13(3)4/h7,10H,2,6,8-9,11-12H2,1,3-5H3

InChI Key

BGCZUMSMXAQFDH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CCC=C(C)C)C=C

Origin of Product

United States

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